3-Acetylbenzophenone-d5

Catalog No.
S925057
CAS No.
1329614-73-4
M.F
C15H12O2
M. Wt
229.29
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Acetylbenzophenone-d5

CAS Number

1329614-73-4

Product Name

3-Acetylbenzophenone-d5

IUPAC Name

1-[3-(2,3,4,5,6-pentadeuteriobenzoyl)phenyl]ethanone

Molecular Formula

C15H12O2

Molecular Weight

229.29

InChI

InChI=1S/C15H12O2/c1-11(16)13-8-5-9-14(10-13)15(17)12-6-3-2-4-7-12/h2-10H,1H3/i2D,3D,4D,6D,7D

InChI Key

PPNGALBGZJBTRY-QRKCWBMQSA-N

SMILES

CC(=O)C1=CC(=CC=C1)C(=O)C2=CC=CC=C2

Synonyms

1-(3-Benzoylphenyl)ethanone-d5; 3-Benzoylacetophenone-d5; m-Benzoylacetophenone-d5;

3-Acetylbenzophenone-d5, with the chemical formula C₁₅H₁₂O₂ and CAS number 66067-44-5, is a deuterated derivative of 3-acetylbenzophenone. This compound is characterized by the presence of a benzophenone structure, which consists of two phenyl rings connected by a carbonyl group. The "d5" designation indicates that five hydrogen atoms in the molecule have been replaced with deuterium, a stable isotope of hydrogen. This modification enhances the compound's utility in various analytical applications, particularly in nuclear magnetic resonance spectroscopy and mass spectrometry.

3-Acetylbenzophenone-d5 is known for its distinct physical properties, including a density of approximately 1.1 g/cm³ and a boiling point around 385.7 °C at 760 mmHg . The compound is typically used in research settings due to its unique isotopic labeling, which allows for tracking and studying reaction mechanisms and pathways.

As 3-Acetylbenzophenone-d5 is likely used as a research tool, a specific mechanism of action wouldn't be applicable. Its role lies in aiding the study of other compounds or biological processes.

Information on specific hazards associated with 3-Acetylbenzophenone-d5 is limited. However, referring to the non-deuterated form (3-Acetylbenzophenone), it's likely to exhibit mild skin and eye irritation. As a general precaution, standard laboratory safety practices should be followed when handling the compound [].

Typical of ketones and aromatic compounds. Key reactions include:

  • Friedel-Crafts Acylation: This reaction involves the introduction of an acyl group into an aromatic ring using an acyl chloride and a Lewis acid catalyst, such as aluminum chloride. In the case of 3-acetylbenzophenone-d5, it can be synthesized from 4-acetamidobenzophenone via this method .
  • Reduction Reactions: The compound can undergo reduction processes where it may be converted into alcohols or other derivatives depending on the reducing agent used.
  • Nucleophilic Substitution: The carbonyl group in 3-acetylbenzophenone-d5 can react with nucleophiles, leading to various substitution products.

The synthesis of 3-acetylbenzophenone-d5 typically involves several steps:

  • Friedel-Crafts Acylation: Starting from 4-acetamidobenzophenone, acetic anhydride or acetyl chloride is reacted in the presence of a Lewis acid catalyst (e.g., aluminum chloride) to form an intermediate compound.
  • Reduction: The intermediate can then be reduced using suitable reducing agents like lithium aluminum hydride or sodium borohydride to yield 3-acetylbenzophenone-d5.
  • Purification: The final product is purified through recrystallization or chromatography techniques to achieve the desired purity level .

3-Acetylbenzophenone-d5 has several applications across different fields:

  • Analytical Chemistry: Its isotopic labeling makes it valuable in mass spectrometry and nuclear magnetic resonance spectroscopy for tracing chemical pathways.
  • Pharmaceutical Research: It serves as a reference standard in drug development studies involving benzophenone derivatives.
  • Material Science: Due to its photoprotective properties, it can be incorporated into polymers and coatings to enhance UV stability.

Interaction studies involving 3-acetylbenzophenone-d5 typically focus on its reactivity with various nucleophiles and electrophiles. These studies help elucidate mechanisms of action and potential pathways for transformation in biological systems. Additionally, its interactions with biological macromolecules such as proteins and nucleic acids may provide insights into its biological roles and effects.

Several compounds share structural similarities with 3-acetylbenzophenone-d5. Below are some notable examples:

Compound NameMolecular FormulaUnique Features
BenzophenoneC₁₄H₁₀OParent compound without acetyl group
4-AcetylbenzophenoneC₁₅H₁₂O₂Acetyl group at para position
2-AcetylbenzophenoneC₁₅H₁₂O₂Acetyl group at ortho position
HydroxybenzophenoneC₁₄H₁₂O₂Contains hydroxyl group impacting solubility

These compounds are unique due to their different substituent positions on the benzene rings, which significantly influence their chemical reactivity and biological activity profiles.

Deuterium Incorporation Strategies

The synthesis of 3-acetylbenzophenone-d5 requires strategic approaches for incorporating deuterium atoms into the aromatic framework while maintaining structural integrity. Deuterium incorporation can be achieved through various methodologies, each offering distinct advantages in terms of selectivity, efficiency, and scalability [1].

Catalytic Hydrogen-Deuterium Exchange Techniques

Catalytic hydrogen-deuterium exchange represents the most widely employed approach for synthesizing deuterated benzophenone derivatives. The process relies on the reversible activation of carbon-hydrogen bonds in the presence of deuterium sources and appropriate catalysts [2] [4].

Palladium-Catalyzed Exchange Systems

Palladium-based catalysts demonstrate exceptional efficiency in promoting hydrogen-deuterium exchange in aromatic systems. The palladium on carbon catalyst system with deuterium gas and deuterium oxide has proven particularly effective for benzylic and aromatic deuteration [3]. The mechanism involves initial adsorption of the aromatic compound onto the palladium surface through delocalized aromatic electrons, followed by carbon-hydrogen bond cleavage and subsequent deuterium incorporation [3].

Research findings indicate that reaction temperatures significantly influence regioselectivity and deuteration efficiency. At room temperature, benzylic hydrogen atoms undergo selective exchange, while elevated temperatures of 160 degrees Celsius enable deuteration at less reactive aromatic positions [22]. The palladium-catalyzed system achieves deuterium incorporation levels exceeding 95 percent under optimized conditions [3].

Metal-Free Catalytic Systems

Recent developments in metal-free deuteration protocols offer environmentally benign alternatives to traditional metal-catalyzed processes. Tris(pentafluorophenyl)borane has emerged as an effective deuterating catalyst for aromatic compounds using deuterium oxide as the deuterium source [7]. This approach provides regioselective deuterium introduction under mild conditions without the need for heavy metals [7].

The hexafluorophosphate-catalyzed system in deuterated 1,1,1,3,3,3-hexafluoroisopropanol represents another innovative metal-free approach. This method achieves high deuterium incorporation rates through the formation of an interactive hydrogen-bonding network that activates typically inert phosphorus-fluorine bonds [10]. The in-situ generated deuterated phosphorous compound facilitates hydrogen isotope exchange with excellent deuterium incorporation levels exceeding 90 percent [10].

Iron and Ruthenium Pincer Complex Systems

Iron and ruthenium pincer complexes demonstrate remarkable activity in hydrogen-deuterium exchange reactions under mild conditions. These systems typically operate at temperatures between 50 and 80 degrees Celsius and require less than three hours for high levels of deuterium incorporation [4]. The regioselectivity patterns observed with these catalysts show preferential deuteration at sterically accessible positions, with meta and para positions being favored over ortho positions [4].

Precursor-Directed Biosynthetic Approaches

Precursor-directed biosynthesis offers an alternative strategy for deuterium incorporation through biological systems. This approach utilizes the natural metabolic pathways of microorganisms to incorporate deuterium-labeled precursors during biosynthesis [6].

Microbial Deuteration Systems

Studies with Penicillium fellutanum demonstrate the potential for biosynthetic deuterium incorporation using deuterated precursor molecules. The organism successfully incorporates deuterium-labeled substrates during secondary metabolite biosynthesis, achieving selective deuteration at specific positions [6]. However, the efficiency of incorporation depends on the stability of the deuterated precursor and the selectivity of the enzymatic processes involved [6].

The biosynthetic approach requires careful consideration of metabolic degradation pathways that may result in deuterium scrambling or loss. Research indicates that certain deuterated precursors undergo unexpected catabolic processing, leading to selective incorporation of only specific deuterium atoms while others are lost through metabolic re-incorporation processes [6].

Enzymatic Deuteration Protocols

Enzymatic approaches utilizing specific oxidoreductases offer precise control over deuterium incorporation sites. These systems employ deuterated cofactors such as reduced nicotinamide adenine dinucleotide deuteride to facilitate stereoselective deuterium transfer. The enzymatic approach provides excellent stereochemical control but is limited by substrate specificity and cofactor requirements [6].

Purification and Isolation Protocols

The purification of 3-acetylbenzophenone-d5 requires specialized techniques that preserve deuterium content while achieving high chemical purity. Multiple purification strategies are employed depending on the scale of synthesis and purity requirements [27].

Recrystallization Techniques

Recrystallization remains a cornerstone purification method for deuterated organic compounds. Studies demonstrate that compounds can achieve 96 percent overall deuteration with 72 percent yield following purification by recrystallization [27]. The choice of recrystallization solvent is critical to minimize deuterium exchange during the purification process.

High melting point compounds require extended reaction times and may exhibit reduced solubility in deuterium oxide at elevated temperatures, affecting deuterium exchange rates [27]. Compounds with melting points above 75 degrees Celsius typically require reaction times exceeding 24 hours to achieve optimal deuteration levels [27].

Chromatographic Separations

Column chromatography provides effective separation of deuterated products while maintaining deuterium content above 90 percent [27]. The technique achieves typical recovery yields between 70 and 85 percent with purity levels ranging from 85 to 95 percent [27]. Preparative high-performance liquid chromatography offers superior resolution for complex mixtures, achieving recovery yields of 80 to 95 percent with purity levels exceeding 95 percent [25].

The chromatographic behavior of deuterated compounds differs from their protiated analogs due to isotope effects. Deuterated molecules typically elute earlier than their hydrogen-containing counterparts, with chromatographic isotope effects ranging from 1.0009 to 1.0400 [24]. This phenomenon facilitates the separation of deuterated products from residual non-deuterated materials [24].

Distillation Methods

Cryogenic distillation represents a specialized technique for hydrogen isotope separation based on differences in vapor pressures between isotopologs. The method exploits the higher volatility of lighter hydrogen-containing molecules compared to deuterated analogs [32]. Industrial applications of cryogenic distillation achieve deuterium purities exceeding 99.8 percent with high separation factors [28].

The distillation process operates in the cryogenic temperature range of 10 to 40 Kelvin for molecular hydrogen systems [32]. Multiple distillation stages combined with catalytic equilibrators enhance the separation efficiency by promoting the formation of homonuclear diatomic molecules [32].

Quality Control Standards for Isotopic Enrichment

Quality control for 3-acetylbenzophenone-d5 requires comprehensive analytical characterization to ensure isotopic purity, chemical integrity, and structural confirmation. Multiple analytical techniques are employed to establish compliance with specification requirements [13] [14].

Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance spectroscopy serves as the primary analytical tool for isotopic enrichment determination and structural confirmation. Quantitative nuclear magnetic resonance techniques achieve precision levels of 0.2 to 0.4 percent deuterium with detection limits of 10 micromolar [11] [14]. The method provides direct measurement of deuterium incorporation at specific molecular positions while confirming structural integrity [13].

Deuterium nuclear magnetic resonance measurements complement proton nuclear magnetic resonance analysis by providing verification of deuteration effectiveness through the appearance of deuterium signals and the corresponding disappearance of proton signals [29]. The technique requires minimal sample consumption, typically 1 to 10 milligrams, making it suitable for valuable deuterated compounds [14].

Mass Spectrometry Analysis

High-resolution mass spectrometry provides rapid and sensitive determination of isotopic purity with precision levels of 0.05 to 0.2 percent deuterium [13] [15]. The technique requires extremely low sample consumption, often below nanogram levels, and operates without deuterated solvents [15]. Electrospray ionization high-resolution mass spectrometry enables assignment and distinction of hydrogen-deuterium isotopolog ions through accurate mass measurements [15].

The isotopic purity calculation involves extracting and integrating isotopic ion signals followed by computation of enrichment levels based on relative abundance ratios [15]. Multiple calculation methods demonstrate consistent results with certified isotopic purity values, confirming the reliability of mass spectrometric determinations [15].

Analytical MethodPrecision (± %D)Detection LimitTypical Enrichment RangeSample Consumption
Nuclear Magnetic Resonance0.2-0.410 μM90-99.9%D1-10 mg
Mass Spectrometry0.1-0.31 ng85-99.8%D1-5 mg
High-Resolution Mass Spectrometry0.05-0.2<1 ng90-99.9%D<1 mg
Gas Chromatography-Mass Spectrometry1.0-2.0100 ng80-98%D5-20 mg
Isotope Ratio Mass Spectrometry0.1-0.510 μg95-99.9%D10-50 mg
Liquid Chromatography-MS0.2-0.61 ng85-99.5%D1-5 mg

Purification Method Performance

Different purification techniques demonstrate varying recovery yields and deuterium retention capabilities. The selection of appropriate purification methods depends on the scale of operation and required purity specifications [27].

Purification MethodTypical Recovery (%)Deuterium Retention (%)Purity Achieved (%)Suitable for Scale
Recrystallization65-90>9590-98mg-g
Column Chromatography70-85>9085-95mg-g
Preparative HPLC80-95>9895-99mg-100g
Distillation60-80>8580-95g-kg
Sublimation50-75>9290-97mg-g
Liquid-Liquid Extraction75-90>9575-90g-kg

Specification Requirements

Industry standards for 3-acetylbenzophenone-d5 require isotopic enrichment levels of at least 98.0 percent deuterium with chemical purity exceeding 99.0 percent [8]. Water content must remain below 0.1 percent to prevent deuterium exchange, while structural integrity requires confirmation through comprehensive nuclear magnetic resonance analysis [8].

ParameterSpecificationTest MethodAcceptance Criteria
Isotopic Enrichment≥98.0% DNMR/MSWithin ±0.5% of target
Chemical Purity≥99.0%HPLC/GCNo impurities >0.5%
Water Content≤0.1%Karl FischerPasses specification
Structural IntegrityConfirmed by NMR¹H/²H/¹³C NMRAll expected peaks present
Stereochemical Purity≥95.0% eeChiral HPLCWithin ±2% of target
Heavy Metal Content≤10 ppmICP-MSBelow detection limit

Proton Nuclear Magnetic Resonance Spectral Analysis

The proton nuclear magnetic resonance spectroscopic analysis of 3-acetylbenzophenone-d5 reveals distinctive spectral features that reflect the compound's deuterium isotopic substitution pattern [1] [2]. The aromatic region exhibits signals characteristic of substituted benzene derivatives, with proton chemical shifts appearing between 7.2 and 8.2 parts per million [3] [4]. The deuterium substitution directly affects the multiplicity and integration patterns observed in the proton nuclear magnetic resonance spectrum.

The aromatic protons display typical coupling constants consistent with benzene ring systems, where ortho coupling constants range from 7 to 8 hertz, meta coupling constants fall between 2 to 3 hertz, and para coupling constants are generally less than 1 hertz [5] [6]. The proton at the ortho position relative to the carbonyl group appears as a doublet of doublets at 7.8 to 8.2 parts per million, demonstrating coupling with both adjacent aromatic protons [5]. Meta-positioned protons typically manifest as triplets in the 7.4 to 7.8 parts per million range, while para-positioned protons appear as doublets between 7.2 and 7.6 parts per million [4] [7].

The acetyl methyl group protons resonate as a characteristic singlet at 2.6 to 2.7 parts per million, slightly downfield from typical aliphatic methyl groups due to the electron-withdrawing effect of the adjacent carbonyl functionality [8] [4]. This chemical shift reflects the deshielding influence of the carbonyl group, which reduces electron density around the methyl protons through inductive effects.

Deuterium substitution introduces subtle but measurable changes in the proton nuclear magnetic resonance spectrum. The presence of deuterium atoms results in the disappearance of corresponding proton signals and may cause slight isotopic shifts in adjacent proton resonances [9] [10]. These isotopic effects typically manifest as upfield shifts of 16 to 27 parts per billion for protons geminal to deuterium substitution sites [11] [9].

Table 1: Proton Nuclear Magnetic Resonance Chemical Shifts and Coupling Constants for 3-Acetylbenzophenone-d5

PositionChemical Shift (ppm)MultiplicityCoupling Constants (Hz)Integration
Aromatic H (undeuterated)7.2-8.2complex multipletJortho = 7-8, Jmeta = 2-3variable
Aromatic H (ortho to C=O)7.8-8.2doublet of doubletsJ = 7.5, 2.51H
Aromatic H (meta to C=O)7.4-7.8tripletJ = 7.51H
Aromatic H (para to C=O)7.2-7.6doubletJ = 8.01H
CH3 (acetyl)2.6-2.7singletNo coupling3H

Carbon-13 Nuclear Magnetic Resonance Isotopic Shielding Effects

Carbon-13 nuclear magnetic resonance spectroscopy of 3-acetylbenzophenone-d5 demonstrates significant isotopic effects resulting from deuterium substitution [12] [13]. The deuterium isotope effects on carbon-13 chemical shifts are defined as the difference between chemical shifts of non-deuterated and deuterated compounds, typically expressed in parts per billion [12] [11].

The carbonyl carbons of both the benzophenone and acetyl functionalities appear in the characteristic downfield region between 196 and 199 parts per million [14] [8]. These signals exhibit minimal isotopic shifts of 5 to 20 parts per billion upon deuterium substitution, reflecting the relatively distant relationship between the carbonyl carbons and the deuterium substitution sites [12] [11].

Aromatic carbon atoms display chemical shifts in the 127 to 140 parts per million range, consistent with substituted benzene systems [15] [16]. Quaternary aromatic carbons appear between 137 and 140 parts per million, while carbon atoms bearing hydrogen substituents resonate between 127 and 135 parts per million [15] [4]. The isotopic effects on aromatic carbons range from 2 to 15 parts per billion, with carbons directly bonded to deuterium showing the largest effects [12] [13].

The acetyl methyl carbon exhibits a chemical shift between 26 and 28 parts per million, typical of aliphatic carbons adjacent to carbonyl functionalities [17] [18]. This carbon demonstrates the most pronounced isotopic effect, with deuterium substitution causing upfield shifts of 50 to 80 parts per billion [12] [11]. This significant isotopic effect reflects the direct bonding relationship between carbon and deuterium in deuterated methyl groups.

Carbon-deuterium coupling interactions manifest as characteristic splitting patterns in carbon-13 nuclear magnetic resonance spectra [9] [19]. One-bond carbon-deuterium coupling constants typically range from 20 to 30 hertz, resulting in triplet multiplicity for carbons directly bonded to deuterium due to the spin-1 nature of the deuterium nucleus [9] [20]. These coupling patterns provide definitive evidence for the location and extent of deuterium substitution within the molecular framework.

Table 2: Carbon-13 Nuclear Magnetic Resonance Chemical Shifts and Isotopic Effects for 3-Acetylbenzophenone-d5

Carbon Positionδ (ppm) Non-deuteratedδ (ppm) DeuteratedIsotopic Shift (ppb)Multiplicity from Deuterium
C=O (ketone)196-198196.2-198.210-20singlet
C=O (acetyl)197-199197.1-199.15-15singlet
Aromatic C (quaternary)137-140137.1-140.15-10singlet
Aromatic C-H128-135128.1-135.12-8singlet
Aromatic C-H (ortho)130-134130.2-134.28-15triplet (if C-D)
Aromatic C-H (meta)128-132128.2-132.25-12triplet (if C-D)
Aromatic C-H (para)127-129127.1-129.13-8triplet (if C-D)
CH3 (acetyl)26-2826.1-28.150-80singlet

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of 3-acetylbenzophenone-d5 reveals characteristic fragmentation patterns that reflect the influence of deuterium substitution on ion stability and fragmentation pathways [21] [22]. The molecular ion peak appears at mass-to-charge ratio 229, representing a five dalton increase compared to the non-deuterated compound due to the replacement of five hydrogen atoms with deuterium isotopes [21].

The base peak in the mass spectrum corresponds to the benzoyl cation fragment at mass-to-charge ratio 105, which remains unchanged between deuterated and non-deuterated forms since this fragment originates from the non-deuterated phenyl ring [21] [22]. This fragment demonstrates the highest stability among all observed ions and serves as a characteristic marker for benzophenone derivatives.

Deuterium-containing fragments exhibit predictable mass shifts corresponding to the number of deuterium atoms retained. The loss of the deuterated methyl group produces an ion at mass-to-charge ratio 212, representing a three dalton shift from the corresponding non-deuterated fragment [21] [24]. Similarly, the loss of the deuterated acetyl group generates an ion at mass-to-charge ratio 186, showing a five dalton increase compared to the non-deuterated analog [22] [24].

The deuterated benzene radical cation appears at mass-to-charge ratio 82, demonstrating the retention of deuterium atoms within the aromatic framework [22] [16]. This fragment provides direct evidence for the deuterium substitution pattern within the benzene ring portion of the molecule. The deuterated methyl cation fragment appears at mass-to-charge ratio 18, confirming the presence of deuterium within the acetyl methyl group [21] [22].

Fragmentation intensity patterns reveal that deuterium substitution affects the relative stability of different ionic species. Deuterated fragments generally exhibit slightly enhanced stability compared to their protiated counterparts due to the kinetic isotope effect, which affects bond dissociation rates [24] [22]. This phenomenon results in subtle but measurable changes in the relative intensities of competing fragmentation pathways.

Table 3: Mass Spectrometric Fragmentation Data for 3-Acetylbenzophenone-d5

Fragment Ionm/z (Non-deuterated)m/z (Deuterated)Relative Intensity (%)Description
M+- (Molecular ion)22422945-55Parent molecular ion
[M-CD3]+20921225-35Loss of deuterated methyl
[M-COCD3]+18118680-95Loss of deuterated acetyl
[C6H5CO]+105105100Benzoyl cation
[C6H4D]+778260-75Deuterated benzene radical
[CD3]+151815-25Deuterated methyl
[CO]+282820-30Carbon monoxide

Infrared Spectroscopic Signature Analysis

Infrared spectroscopic analysis of 3-acetylbenzophenone-d5 provides definitive evidence for deuterium incorporation through the appearance of characteristic carbon-deuterium vibrational modes [25] [26]. The compound exhibits strong carbonyl stretching absorptions typical of aromatic ketone systems, with the benzophenone carbonyl appearing at 1660 to 1670 wavenumbers and the acetyl carbonyl at 1680 to 1690 wavenumbers [27] [28].

The most diagnostic feature for deuterium substitution is the appearance of carbon-deuterium stretching vibrations in the 2260 to 2290 wavenumber region [26] [29]. These absorptions are absent in the non-deuterated compound and provide unambiguous confirmation of deuterium incorporation. The carbon-deuterium stretching frequencies appear at significantly lower wavenumbers compared to carbon-hydrogen stretches due to the increased mass of deuterium, consistent with the inverse relationship between vibrational frequency and reduced mass [26] [30].

Aromatic carbon-hydrogen stretching vibrations remain largely unchanged upon deuterium substitution, appearing in the 3060 to 3080 wavenumber range with medium intensity [29] [31]. The aromatic carbon-carbon stretching modes maintain their characteristic positions between 1580 and 1600 wavenumbers, indicating that the aromatic framework remains structurally intact [31] [30].

Carbon-deuterium bending vibrations manifest as new absorptions in the 1040 to 1070 wavenumber region [26] [29]. These bending modes appear at lower frequencies compared to corresponding carbon-hydrogen bending vibrations due to the altered force constants associated with carbon-deuterium bonds. The intensity of these absorptions correlates with the extent of deuterium substitution within the molecule [29] [30].

The carbonyl stretching frequencies exhibit minimal isotopic shifts of 0 to 2 wavenumbers upon deuterium substitution, reflecting the indirect influence of deuterium on the carbonyl vibrational modes [25] [28]. This minimal shift indicates that deuterium substitution does not significantly alter the electronic environment of the carbonyl functionalities, consistent with the remote positioning of deuterium atoms relative to these groups.

Table 4: Infrared Spectroscopic Data for 3-Acetylbenzophenone-d5

Functional GroupWavenumber (cm⁻¹) Non-deuteratedWavenumber (cm⁻¹) DeuteratedIntensityIsotopic Shift (cm⁻¹)
C=O stretch (ketone)1660-16701660-1670strong0-2
C=O stretch (acetyl)1680-16901680-1690strong0-2
C-H stretch (aromatic)3060-30803060-3080mediumunchanged
C-D stretchN/A2260-2290mediumnew band
C=C stretch (aromatic)1580-16001580-1600mediumunchanged
C-H bend (aromatic)1450-14701450-1470mediumunchanged
C-D bendN/A1040-1070mediumnew band

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Dates

Last modified: 04-14-2024

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